Hexyl isobutyrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Food Science Research:

- Flavor Chemistry: Hexyl isobutyrate contributes to the characteristic fruity flavors of various fruits, including apples, apricots, and pears. Researchers use it in studies to understand the perception of these flavors and their interaction with other taste compounds [].

- Food Product Development: Due to its fruity aroma, Hexyl isobutyrate finds use as a flavoring agent in food product development. Scientists use it to create or enhance specific flavors in food and beverages.

Agricultural Research:

- Insect Attractant: Studies have shown that Hexyl isobutyrate can act as an attractant for certain insect species. Researchers utilize it in insect traps to monitor populations or study insect behavior [].

Material Science Research:

- Solvent Properties: Hexyl isobutyrate exhibits good solvent properties for various organic materials. Scientists may employ it in material science research to dissolve or extract specific components from materials for further analysis.

- The research applications mentioned above are not exhaustive. Hexyl isobutyrate's properties might be explored in other scientific fields as well.

- Due to the limited availability of scientific literature on Hexyl isobutyrate, some applications might lack strong citations. Further research may provide more conclusive data on its effectiveness in specific scientific contexts.

Hexyl isobutyrate is an ester formed from hexanol and isobutyric acid. Its chemical formula is C10H20O2, and it has a molecular weight of approximately 172.26 g/mol . This compound typically exhibits a fruity odor reminiscent of green apples or pears, making it suitable for use in food flavorings and fragrances . Hexyl isobutyrate is categorized under the United States Environmental Protection Agency's list of chemicals and is included in various safety data sheets that outline its handling and storage requirements .

- Hydrolysis: In the presence of water and an acid or base catalyst, hexyl isobutyrate can hydrolyze to yield hexanol and isobutyric acid.

- Transesterification: It can react with alcohols to form different esters.

- Esterification: Hexyl isobutyrate can be synthesized by the reaction of hexanol with isobutyric acid, typically in the presence of an acid catalyst.

These reactions illustrate its reactivity as an ester and its potential to form various derivatives.

Hexyl isobutyrate can be synthesized through several methods:

- Esterification Reaction: The most common method involves the reaction between hexanol and isobutyric acid under acidic conditions. This process typically requires heating and may involve a catalyst such as sulfuric acid.

- Transesterification: Another method involves reacting hexanol with another ester in the presence of a catalyst.

The choice of method often depends on the desired purity and yield of the final product.

Hexyl isobutyrate finds applications across various industries:

- Flavoring Agent: It is widely used in the food industry to impart fruity flavors to products such as candies, baked goods, and beverages.

- Fragrance Component: In the cosmetics industry, it serves as a scent additive in perfumes and personal care products.

- Solvent: Due to its solvent properties, it may also be utilized in some industrial applications .

Interaction studies involving hexyl isobutyrate focus on its compatibility with other chemical compounds used in formulations. These studies are crucial for ensuring stability and efficacy in products containing this compound. For instance, understanding how hexyl isobutyrate interacts with other flavoring agents or solvents can help formulate better consumer products without adverse effects.

Hexyl isobutyrate shares similarities with several other ester compounds. Here are some comparable compounds along with their unique characteristics:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Ethyl butyrate | C6H12O2 | Known for its pineapple-like aroma; widely used in flavoring. |

| Octyl acetate | C10H20O2 | Exhibits a fruity scent; commonly used in perfumes. |

| Butyl acetate | C6H12O2 | Utilized primarily as a solvent; has a sweet smell similar to fruits. |

| Propyl acetate | C5H10O2 | Often used as a solvent; has a fruity odor but less intense than hexyl isobutyrate. |

Hexyl isobutyrate stands out due to its specific fruity scent profile that resembles green apples or pears, making it particularly desirable in flavoring applications compared to other esters.

Molecular Structure and Formula

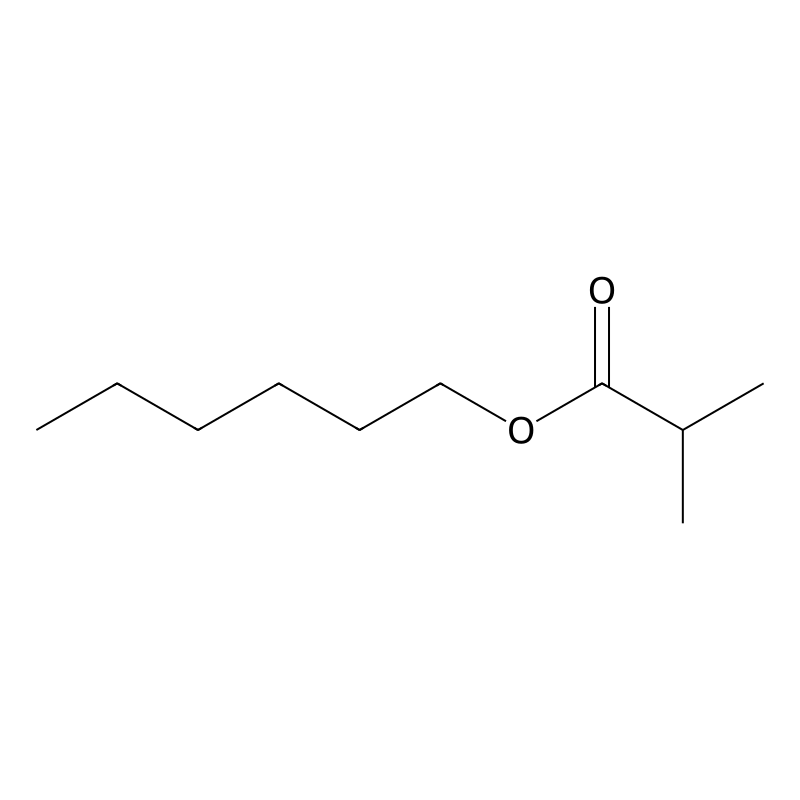

Hexyl isobutyrate possesses the molecular formula C₁₀H₂₀O₂ with a molecular weight of 172.26 to 172.27 grams per mole [1] [2] [3]. The compound exhibits a characteristic ester functional group architecture, consisting of a carbonyl group (C=O) linked to an oxygen atom, which subsequently bonds to an alkyl chain [1]. The structural representation can be expressed through the SMILES notation as CCCCCCOC(=O)C(C)C, indicating the linear hexyl chain attached to the ester oxygen and the branched isobutyric acid moiety [4] [5].

The molecular structure comprises two distinct components: the hexyl alcohol-derived portion and the isobutyric acid-derived segment [1] [2]. The hexyl component consists of a six-carbon straight chain (CH₃CH₂CH₂CH₂CH₂CH₂-), while the isobutyric acid portion features a three-carbon branched structure with a methyl substituent at the second carbon position (CH₃)₂CHCO- [1] [6]. This structural arrangement classifies hexyl isobutyrate as a carboxylic acid ester, specifically an alkyl ester of a branched-chain carboxylic acid [6].

The InChI identifier for hexyl isobutyrate is InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3, providing a standardized computational representation of the molecular structure [1] [4] [5]. The corresponding InChI Key, CYHBDKTZDLSRMY-UHFFFAOYSA-N, serves as a condensed hash representation for database searches and molecular identification [1] [4] [5].

Table 1: Physical and Chemical Properties of Hexyl Isobutyrate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₂ |

| Molecular Weight (g/mol) | 172.26-172.27 |

| CAS Registry Number | 2349-07-7 |

| IUPAC Name | hexyl 2-methylpropanoate |

| Common Names | hexyl isobutyrate, n-hexyl isobutyrate, hexyl isobutanoate |

| Physical State (20°C) | Liquid |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point (°C) | 199-202.6 |

| Density (g/mL) | 0.86 |

| Vapor Pressure (hPa at 20°C) | 4.39 |

| Solubility in Water (mg/L at 20°C) | 58-58.21 |

IUPAC and Common Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is hexyl 2-methylpropanoate [1] [2]. This nomenclature follows the standard ester naming convention where the alkyl group from the alcohol (hexyl) precedes the carboxylate name derived from the carboxylic acid (2-methylpropanoate) [1] [2]. The "2-methylpropanoate" portion indicates that the parent carboxylic acid is propanoic acid with a methyl substituent at the second carbon position [7].

Common nomenclature designates this compound as hexyl isobutyrate, reflecting the traditional naming system where "isobutyrate" refers to the salt or ester of isobutyric acid [1] [2] [6]. Alternative common names include n-hexyl isobutyrate, hexyl isobutanoate, and hexyl 2-methylpropionate [1] [2] [6]. The prefix "n-" in n-hexyl isobutyrate specifically denotes the normal (unbranched) hexyl chain structure [2] [6].

The compound is registered under CAS Registry Number 2349-07-7 [1] [2] [3] [6]. Additional regulatory identifiers include FEMA Number 3172, indicating its recognition as a flavoring substance [1] [6], JECFA Number 189 for food additive classification [6], and EINECS Number 219-075-8 for European chemical substance registration [1] [2].

Table 2: Structural Identifiers of Hexyl Isobutyrate

| Identifier Type | Value |

|---|---|

| SMILES | CCCCCCOC(=O)C(C)C |

| InChI | InChI=1S/C10H20O2/c1-4-5-6-7-8-12-10(11)9(2)3/h9H,4-8H2,1-3H3 |

| InChI Key | CYHBDKTZDLSRMY-UHFFFAOYSA-N |

| ChEMBL ID | CHEMBL3187477 |

| ChEBI ID | CHEBI:179553 |

| PubChem CID | 16872 |

| MDL Number | MFCD00027297 |

Structural Variants and Related Compounds

Hexyl isobutyrate belongs to a broader family of isobutyrate esters that share the common 2-methylpropanoic acid backbone but differ in their alcohol-derived alkyl chains [7] [8]. Within this series, related compounds include methyl isobutyrate (C₅H₁₀O₂), ethyl isobutyrate (C₆H₁₂O₂), propyl isobutyrate (C₇H₁₄O₂), and butyl isobutyrate (C₈H₁₆O₂) [7]. Each member exhibits progressively increasing molecular weight and chain length while maintaining the characteristic branched acid moiety [7].

Structural variants also encompass positional isomers where the hexyl chain contains unsaturation or branching [9] [10] [11]. Notable examples include cis-3-hexenyl isobutyrate (C₁₀H₁₈O₂) with molecular weight 170.25 grams per mole [9] [10] [11], which features a double bond in the hexyl chain at the third carbon position in cis configuration [9] [10]. The trans-2-hexenyl isobutyrate represents another geometric isomer with the double bond positioned at the second carbon in trans configuration [12].

Another significant structural variant is isostearyl isobutyrate, which possesses a much larger molecular framework (C₂₂H₄₄O₂) with molecular weight 340.6 grams per mole [8]. This compound incorporates a branched eighteen-carbon alcohol chain (16-methylheptadecyl) instead of the linear hexyl chain [8].

Comparative analysis within the hexyl ester series reveals structural relationships with hexyl acetate (C₈H₁₆O₂), hexyl butyrate (C₁₀H₂₀O₂), and hexyl propanoate (C₉H₁₈O₂) [13] [14] [15] [16]. These compounds maintain the hexyl alcohol component while varying the carboxylic acid portion [13] [14]. Hexyl butyrate represents a particularly interesting comparison as it shares the same molecular formula (C₁₀H₂₀O₂) but derives from the unbranched butyric acid rather than the branched isobutyric acid [15].

Table 3: Related Isobutyrate Esters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Hexyl isobutyrate | C₁₀H₂₀O₂ | 172.26 | 2349-07-7 |

| Isostearyl isobutyrate | C₂₂H₄₄O₂ | 340.60 | Not specified |

| cis-3-Hexenyl isobutyrate | C₁₀H₁₈O₂ | 170.25 | 41519-23-7 |

| trans-2-Hexenyl isobutyrate | C₁₀H₁₈O₂ | 170.25 | Not specified |

| Methyl isobutyrate | C₅H₁₀O₂ | 102.13 | 547-63-7 |

| Ethyl isobutyrate | C₆H₁₂O₂ | 116.16 | 97-62-1 |

| Propyl isobutyrate | C₇H₁₄O₂ | 130.18 | 638-11-9 |

| Butyl isobutyrate | C₈H₁₆O₂ | 144.21 | 97-87-0 |

Stereochemistry Considerations

Hexyl isobutyrate exhibits limited stereochemical complexity due to the absence of chiral centers in its molecular structure [10]. The compound contains no asymmetric carbon atoms, as confirmed by structural analysis indicating "no stereocenter possible" [10]. This characteristic distinguishes it from more complex ester systems that may contain multiple chiral centers requiring stereochemical designation [10].

However, conformational analysis reveals significant flexibility within the molecular framework [17] [18] [19]. The ester functional group can adopt different conformational arrangements, particularly regarding the orientation of the carbonyl group relative to the alkyl chains [17] [18]. Computational studies on similar ester systems demonstrate that carboxylic acid esters exhibit structural flexibility due to the low rotational barrier around the carbon-oxygen-carbon bonds [17].

The hexyl chain component contributes additional conformational complexity through gauche and anti arrangements along the carbon-carbon bonds [19]. Research on alkyl chain conformations indicates that longer alkyl chains, such as the six-carbon hexyl group, can adopt multiple conformational states depending on environmental conditions and intermolecular interactions [19]. The conformational preferences of the ester group have been shown to facilitate large amplitude folding of long alkyl chains in gas phase conditions [19].

Studies on related hexyl-containing compounds reveal that alkyl side chains can significantly influence molecular conformations and packing arrangements [20]. The hexyl substituent in hexyl isobutyrate may adopt various conformational states, including extended all-trans configurations or more compact folded arrangements depending on the specific chemical environment [20] [19].

Rotational isomerism around the ester bond represents another important stereochemical consideration [18] [21]. The ester group can exist in syn and anti conformations, where syn refers to the carbonyl bonds pointing in the same direction and anti indicates opposite orientations [18]. Computational analyses suggest that syn conformers are generally more stable than anti conformers due to reduced steric hindrance [18].

Table 4: Hexyl Ester Series Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Acid Component |

|---|---|---|---|---|

| Hexyl acetate | C₈H₁₆O₂ | 144.21 | 142-92-7 | Acetic acid |

| Hexyl propanoate | C₉H₁₈O₂ | 158.24 | Not specified | Propanoic acid |

| Hexyl isobutyrate | C₁₀H₂₀O₂ | 172.26 | 2349-07-7 | Isobutyric acid |

| Hexyl butyrate | C₁₀H₂₀O₂ | 172.26 | 2639-63-6 | Butyric acid |

Hexyl isobutyrate exists as a liquid at standard room temperature (20°C) [4] [5]. The compound presents as a clear, colorless to pale yellow liquid with excellent transparency [6] [7] [8]. Under normal storage conditions, the material maintains its liquid state and exhibits good stability without phase separation or crystallization [9] [10].

The compound displays characteristic organoleptic properties that are immediately apparent upon examination. It possesses a distinctive sweet, green, fruity aroma profile with prominent apple and pear-like notes, complemented by ripe peach and berry nuances [1] [11] [12]. The odor type is classified as green and fruity, making it valuable for flavor and fragrance applications [1] [13].

| Property | Value |

|---|---|

| Physical State (20°C) | Liquid [4] |

| Appearance | Clear colorless to pale yellow liquid [6] [7] |

| Color | Colorless to pale yellow [8] |

| Odor Description | Sweet, green, fruity, apple- and pear-like with ripe peach and berry nuances [1] [11] |

| Odor Type | Green, fruity [1] |

Thermodynamic Properties

Boiling and Melting Points

The melting point of hexyl isobutyrate has been reported with some variation across different sources, ranging from an estimated -78°C to -20.47°C [1] [14] [15]. This low melting point ensures the compound remains liquid under normal ambient conditions.

The boiling point demonstrates more consistency across reported values, occurring in the range of 198-202.6°C at standard atmospheric pressure (760 mmHg) [1] [16] [7] [17]. Specifically, several sources report boiling points of 198-199°C [12] [7] [18], while others indicate values of 199°C [4] [13] and 202.6°C [1] [14]. This relatively high boiling point indicates moderate volatility and good thermal stability under normal processing conditions.

Vapor Pressure Characteristics

Hexyl isobutyrate exhibits moderate vapor pressure characteristics that are important for its application in flavor and fragrance formulations. At 20°C, the vapor pressure is reported as 4.39 hPa [1] [14] [13], while at 25°C, it decreases to 0.413 mmHg (0.413000 mmHg) [12] [16] [19]. These values indicate moderate volatility, making the compound suitable for applications requiring controlled evaporation rates.

The vapor density relative to air is reported as 5.9-6.0 [12] [9], indicating that hexyl isobutyrate vapor is significantly heavier than air and will tend to settle in low-lying areas under still air conditions.

Flash Point and Combustibility

The flash point of hexyl isobutyrate varies slightly among different sources but consistently falls within the range of 67-76°C (157-164°F) [1] [7] [9] [17] [20]. Most sources report flash points of 69-73°C [6] [7] [9] [21], with some variations including 67°C [17] [22] and 76°C [4]. The flash point temperature classification places this compound in the combustible liquid category rather than flammable, requiring appropriate handling precautions but presenting a moderate fire hazard.

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | -78 (estimate) to -20.47 | [1] [14] [15] |

| Boiling Point (°C) | 198-202.6 | [1] [12] [4] [16] [7] |

| Flash Point (°C) | 67-76 | [1] [6] [7] [9] [17] |

| Flash Point (°F) | 157-164 | [1] [9] [20] |

| Vapor Pressure (hPa at 20°C) | 4.39 | [1] [14] [13] |

| Vapor Pressure (mmHg at 25°C) | 0.413 | [12] [16] [19] |

Spectroscopic Properties

Infrared Spectroscopy

Limited infrared spectroscopy data is available in the current literature for hexyl isobutyrate specifically. Related isobutyrate esters demonstrate characteristic infrared absorption bands that would be expected for hexyl isobutyrate [23] [24]. The compound would exhibit typical ester functional group absorptions, including C=O stretching vibrations around 1735-1750 cm⁻¹, characteristic of aliphatic esters, and C-O stretching vibrations in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy data for hexyl isobutyrate shows characteristic patterns expected for this ester structure. The ¹H NMR spectrum would display signals consistent with the hexyl chain and isobutyl group [25]. Related isobutyrate esters show characteristic NMR patterns that include multipiples for the methylene protons of the hexyl chain and distinctive patterns for the branched isobutyl group [26] [27].

The compound's structure has been confirmed through NMR analysis [4], although detailed spectral assignments are not extensively reported in the available literature. The ¹³C NMR spectrum would show the expected carbon signals for the ester carbonyl, the quaternary carbon of the isobutyl group, and the linear hexyl chain carbons.

Mass Spectrometry Profiles

Mass spectrometry analysis of hexyl isobutyrate reveals characteristic fragmentation patterns typical of long-chain alkyl isobutyrates [28] [29] [30]. The molecular ion peak appears at m/z 172, corresponding to the molecular weight. Key fragment ions include:

- m/z 43 (base peak, 99.99% intensity) - corresponding to the acetyl ion (CH₃CO⁺)

- m/z 89 (45.65% intensity) - representing loss of the hexyl group

- m/z 71 (41.18% intensity) - characteristic of isobutyrate esters

- m/z 41 (29.89% intensity) - propyl fragment

- m/z 56 (24.25% intensity) - butyl fragment [28]

These fragmentation patterns are consistent with the expected breakdown of the ester bond and subsequent rearrangements typical of aliphatic esters.

Solubility Parameters

Water Solubility

Hexyl isobutyrate demonstrates very limited water solubility, consistent with its hydrophobic nature due to the long hexyl chain. Water solubility values at 20°C range from 38.59 mg/L to 58.21 mg/L [1] [14] [31] [19]. This corresponds to approximately 0.004-0.006% by weight, classifying the compound as insoluble to very slightly soluble in water [32] [33] [8].

The poor water solubility is attributed to the predominant hydrophobic character of the molecule, where the long hexyl chain significantly outweighs the polar ester functionality in determining overall solubility behavior [34]. This characteristic makes the compound suitable for applications in non-aqueous systems and oil-based formulations.

Organic Solvent Compatibility

Hexyl isobutyrate exhibits excellent solubility in most organic solvents [32] [8]. The compound is particularly soluble in:

- Ethanol and other alcohols [7] [32] [33]

- Propylene glycol [7] [32]

- Most fixed oils, with which it is miscible [7] [32]

- Various organic solvents commonly used in flavor and fragrance formulations [8]

This broad organic solvent compatibility makes hexyl isobutyrate versatile for formulation work and extraction processes.

Partition Coefficients

The octanol-water partition coefficient (LogP) for hexyl isobutyrate varies among reported sources, with values ranging from 3.71 to 4.668 at 25°C [1] [12] [35] [14]. The higher values around 4.6-4.7 [1] [14] indicate strong lipophilic character, while the lower reported value of 3.71 [12] still demonstrates significant preference for the organic phase.

This high partition coefficient confirms the compound's strong hydrophobic nature and predicts good penetration through lipid membranes, which is relevant for its bioavailability and sensory perception characteristics.

| Property | Value | Reference |

|---|---|---|

| Water Solubility (mg/L at 20°C) | 38.59-58.21 | [1] [14] [31] [19] |

| Water Solubility Description | Insoluble to very slightly soluble | [32] [33] [8] |

| Alcohol Solubility | Soluble | [7] [32] [33] |

| Propylene Glycol Solubility | Soluble | [7] [32] |

| Fixed Oils Compatibility | Miscible with most fixed oils | [7] [32] |

| LogP (octanol/water) | 3.71-4.668 | [1] [12] [35] [14] |

Stability and Degradation Pathways

Hexyl isobutyrate demonstrates good chemical stability under normal storage and handling conditions [9] [10] [36]. The compound remains stable at room temperature in closed containers under normal storage conditions [36]. Chemical stability is maintained when stored in cool, dry conditions away from heat sources and strong oxidizing agents [7] [36].

Under normal temperatures and pressures, the compound exhibits no significant reactivity or tendency toward hazardous reactions [36]. The ester bond is relatively stable to hydrolysis under neutral pH conditions, though it may be susceptible to hydrolysis under strongly acidic or basic conditions, as is typical for ester compounds.

Potential degradation pathways include:

- Hydrolysis under extreme pH conditions, yielding isobutyric acid and hexanol

- Thermal decomposition at elevated temperatures above the normal use range

- Oxidation in the presence of strong oxidizing agents [36]

Storage recommendations include maintaining the compound in tightly closed containers in cool, dry places, protected from light and heat [7] [17]. When stored properly for more than 24 months, quality should be checked before use [17].

Organoleptic Properties

Odor Characteristics

Hexyl isobutyrate possesses a distinctive and powerful fruity aroma that has been characterized as somewhat harsh but appealing [1] [13]. The odor profile is complex, presenting sweet, green, and fruity notes with prominent apple and pear-like characteristics [1] [11] [12] [6]. Additional nuances include ripe peach and berry notes, creating a multi-faceted aromatic profile [1] [11].

The compound is described as having a "powerful, somewhat harsh fruity aroma" [1] [13] with "green fruity apple pear tart grape ripe berry winey peach" characteristics when evaluated at 100% concentration [1]. The odor type is primarily classified as green and fruity [1] [12].

Taste Profile

The taste characteristics of hexyl isobutyrate are well-documented and highly valued in flavor applications. At 10 ppm concentration, the compound imparts "green, sweet, fruity, apple- and pear-like with banana and melon nuances" [1] [13] [19]. This complex taste profile makes it particularly useful for creating fruit flavors and enhancing naturalness in food products.

The taste is described as fresh and fruity with green notes [37], contributing to modern fruit profiles particularly in citrus, floral, and herbal applications [37]. The compound can impart naturalness to various flavor types and can be used at relatively high levels without becoming overpowering [37].

Sensory Threshold Values

The odor threshold for hexyl isobutyrate is reported in the range of 6-26 ppb (parts per billion) [1] [13], indicating high potency and the ability to contribute significantly to flavor and fragrance profiles even at very low concentrations. This low threshold value demonstrates the compound's effectiveness as a flavor impact chemical.

The taste threshold is established at 10 ppm [1] [13] [19], which represents the concentration at which the characteristic taste profile becomes perceptible. This threshold allows for effective flavoring at reasonable use levels in food applications.

The high odor strength of hexyl isobutyrate means it should be evaluated in diluted solutions, with recommendations for smelling at 10% solution or less to avoid overwhelming the olfactory system [38].

| Property | Value | Reference |

|---|---|---|

| Odor Threshold (ppb) | 6-26 | [1] [13] |

| Taste Description | Green, sweet, fruity, apple- and pear-like with banana and melon nuances | [1] [13] [19] |

| Taste Threshold (ppm) | 10 | [1] [13] [19] |

| Sensory Characteristics | Powerful, somewhat harsh fruity aroma | [1] [13] |

| Odor Strength | High | [38] |

Physical Description

XLogP3

Density

UNII

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes